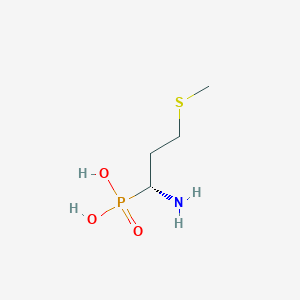

Methionine phosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H12NO3PS |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

[(1R)-1-amino-3-methylsulfanylpropyl]phosphonic acid |

InChI |

InChI=1S/C4H12NO3PS/c1-10-3-2-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m1/s1 |

InChI Key |

XKCSXHUCPYVQIW-SCSAIBSYSA-N |

Isomeric SMILES |

CSCC[C@H](N)P(=O)(O)O |

Canonical SMILES |

CSCCC(N)P(=O)(O)O |

Origin of Product |

United States |

Contextualization Within Phosphonate Chemistry and Biological Mimicry

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond. pnas.org This bond is a key feature that distinguishes them from their phosphate (B84403) ester counterparts, which contain a more labile phosphorus-to-oxygen (P-O) bond. nih.gov The inherent resistance of the C-P bond to enzymatic and chemical hydrolysis makes phosphonates robust structural mimics of natural phosphates and carboxylates in biological systems. pnas.orgnih.gov

Methionine phosphonate (B1237965) is the structural analogue of methionine where the carboxylic acid group is replaced by a phosphonic acid group. tandfonline.comwikipedia.org This substitution is an example of isosterism, where one functional group is replaced by another with similar physical and chemical properties. The tetrahedral geometry and dianionic charge state of the phosphonate group at physiological pH allow it to mimic the carboxylate moiety of amino acids or the tetrahedral transition states of enzymatic reactions involving carboxylates. pnas.orgresearchgate.net This mimicry is a cornerstone of their application in biochemical research, as they can act as competitive inhibitors or antagonists of enzymes that process amino acids. tandfonline.comwikipedia.org By interacting with the active sites of these enzymes, phosphonate analogues like methionine phosphonate can modulate metabolic pathways, providing valuable tools for studying enzyme mechanisms and cellular processes. nih.govtandfonline.com

The stability of the phosphonate group also confers a significant advantage in research. Unlike naturally occurring phosphorylated molecules that are readily cleaved by phosphatases, phosphonate-containing probes are metabolically stable. nih.govnih.gov This allows for the study of phosphorylation-dependent signaling pathways without the complication of rapid dephosphorylation. nih.gov

Historical Perspectives on Methionine Analogues in Biochemical Probes

General Strategies for Carbon-Phosphorus Bond Formation

The creation of the C-P bond is the foundational step in the synthesis of phosphonates. Various methodologies have been developed, ranging from classical nucleophilic substitution reactions to modern metal-catalyzed cross-couplings.

Phosphonylation involves the direct introduction of a phosphonate group onto a carbon skeleton. The Michaelis-Arbuzov reaction is a cornerstone of this approach, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org This method is fundamental for preparing the dialkyl n-alkylphosphonates that can serve as precursors in more complex syntheses. mdpi.com

More recent advancements include radical phosphonylation methods. These strategies utilize phosphorus-centered radicals, often generated from H-phosphonates or their derivatives, which can add across unsaturated carbon-carbon bonds or participate in homolytic substitution reactions. oaepublish.comd-nb.info These radical processes offer alternative pathways that can be advantageous for substrates incompatible with ionic reaction conditions. d-nb.info

Another significant phosphonylation strategy is the reaction of an appropriate nucleophile with a phosphonochloridate. The phosphonochloridates are typically prepared by chlorinating dialkyl phosphonates with reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride. nih.govencyclopedia.pub This reactive intermediate can then be coupled with nucleophiles such as amino acid esters to form the desired phosphonate derivative. nih.gov

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C(sp²)-P and C(sp³)-P bonds, significantly expanding the scope of phosphonate synthesis.

The Hirao coupling reaction is a prominent example, utilizing a palladium catalyst to couple aryl or vinyl halides with H-phosphonates or dialkyl phosphites. wikipedia.org This reaction has been refined to work under milder conditions and has been extended to various substrates, including aryl nonaflates, which can be prepared from readily available phenols. acs.org The use of specific ligands, such as Xantphos, can improve catalyst efficacy and yield. organic-chemistry.org

Beyond palladium, other metals have been employed. Nickel-catalyzed couplings, sometimes performed under electrochemical conditions, allow for the reaction of aryl bromides with dialkyl phosphites at room temperature. organic-chemistry.org Copper-catalyzed reactions provide a mild and efficient route for coupling boronic acids or diaryliodonium salts with H-phosphonates. organic-chemistry.org Dual catalytic systems, such as combining gold and photoredox catalysis, have also emerged, enabling the P-arylation of aryldiazonium salts with H-phosphonates under base-free conditions at room temperature. rsc.org

Table 1: Comparison of C-P Bond Formation Strategies

| Method | Reagents | Catalyst/Conditions | Bond Type Formed | Reference |

|---|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Heat | C(sp³)-P | wikipedia.org |

| Hirao Coupling | Aryl/Vinyl halide, H-phosphonate | Palladium catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-P | wikipedia.org |

| Radical Phosphination | H-P(O) compound, Alkene | Radical initiator (e.g., peroxide) | C-P | oaepublish.com |

| Copper-Catalyzed Coupling | Boronic acid, H-phosphonate | Cu₂O / 1,10-phenanthroline | C(sp²)-P | organic-chemistry.org |

| Nickel-Catalyzed Coupling | Aryl bromide, Dialkyl phosphite | Nickel catalyst, Electrochemical | C(sp²)-P | organic-chemistry.org |

| Dual Gold/Photoredox | Aryldiazonium salt, H-phosphonate | Ph₃PAuCl, Ru(bpy)₃(PF₆)₂, Visible light | C(sp²)-P | rsc.org |

Synthesis of this compound Derivatives

Building upon the general principles of C-P bond formation, specific strategies have been tailored for the synthesis of phosphonate-containing amino acids, peptides, and their analogues.

The synthesis of amino acid-based phosphonamidates, where a phosphonate group is linked to the nitrogen atom of an amino acid, is a challenging task. nih.gov The "classical" approach involves the monochlorination of a phosphonate ester, followed by substitution with the desired amino acid ester. mdpi.com However, this method often requires the deprotonation of the amino acid nucleophile. mdpi.com

To circumvent this issue, newer methods have been developed. One such strategy employs phosphonylaminium salts, which can be generated from phosphonates and used to react directly with amino acid esters without the need for a strong base or deprotonation of the nucleophile. mdpi.comnih.gov This methodology has been successfully applied to synthesize novel N-acyl homoserine lactone analogues, using L-methionine as a starting material to prepare the requisite L-homoserine lactone hydrobromide. mdpi.com

Table 2: Selected Methodologies for Amino Acid-Based Phosphonamidates

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Approach | Dialkyl phosphonate, Oxalyl chloride, Amino acid ester | Requires chlorination of phosphonate; often needs deprotonation of the amino acid. | mdpi.com |

| Phosphonylaminium Salts | Dialkyl phosphonate, Oxalyl chloride, Pyridine derivative, Amino acid ester | Avoids the need to deprotonate the amino acid nucleophile. | mdpi.comnih.gov |

| Direct Coupling | Phosphonic acid, Amino acid ester, Coupling agent | Direct formation of the P-N bond using peptide coupling reagents. | researchgate.net |

Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or phosphonate ester linkage. nih.govnovanet.ca Their synthesis is of significant interest for creating stable mimics of peptide transition states, often for use as enzyme inhibitors. nih.gov

Several strategies exist for forming the crucial phosphonamidate bond in a peptide chain. nih.govnovanet.ca

Phosphonylation with Phosphonochloridates : This is a widely used method where N-protected aminoalkylphosphonochloridates are reacted with amino acid or peptide esters. The necessary phosphonochloridates are typically prepared from the corresponding dialkyl phosphonates or phosphonic monoesters using chlorinating agents like thionyl chloride or oxalyl chloride. nih.govencyclopedia.pub

Condensation with Coupling Reagents : Analogous to standard peptide synthesis, N-protected phosphonic monoesters can be condensed directly with amino or peptide esters using coupling reagents. Common reagents include N,N'-dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide (B81097) (DPPA), and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop). nih.gov

Phosphinylation Followed by Oxidation : This route involves reacting an amino/peptide ester with an N-protected aminoalkylphosphonochloridite, followed by an oxidation step to form the final phosphonamidate bond. nih.govnovanet.ca

Multi-component Reactions : Convergent strategies, such as a pseudo four-component condensation of an amide, an aldehyde, an alkyl dichlorophosphite, and an amino acid ester, can construct the α-aminoalkylphosphonic acid and form the phosphonamidate bond in a one-pot process. nih.govresearchgate.net

Acyclic nucleoside phosphonates (ANPs) are biologically important nucleotide analogues where the sugar and phosphate (B84403) moieties are replaced by an open-chain structure bearing a phosphonomethyl group linked via a stable ether bond. nih.gov While not direct methionine derivatives, their synthesis provides a framework for creating phosphonate-containing mimics of biological molecules.

The synthesis of ANPs generally follows one of three main strategies: nih.gov

Phosphonate Introduction : A protected phosphonomethyl group is introduced onto a hydroxyl group of a pre-formed acyclic side-chain attached to a nucleobase. nih.gov

Side-Chain Alkylation : A heterocyclic base is alkylated with a synthon that already contains the complete phosphonate-bearing side-chain. nih.govtandfonline.com

Base Transformation : A reactive group on the heterocyclic base of an existing acyclic nucleoside is chemically transformed. nih.gov

In all cases, a final deprotection step is required to remove the phosphonate ester groups. nih.gov This general approach has been used to prepare a wide variety of ANPs, including important compounds like PMEA (Adefovir) and (R)-PMPA (Tenofovir). nih.gov

Stereoselective Synthesis of this compound Analogues

The synthesis of α-aminophosphonic acids, which are structural analogues of α-amino acids, has garnered significant attention due to their biological activities. A crucial aspect of this synthesis is controlling the stereochemistry, as the biological function is often dependent on the specific configuration of the stereoisomers. mdpi.com

Various stereoselective methods have been developed to produce enantiomerically enriched α-aminophosphonates. nih.govresearchgate.net These strategies often involve either the use of chiral auxiliaries, asymmetric catalysis, or the diastereoselective transformation of chiral substrates. mdpi.comnih.govrsc.org

One prominent approach involves the asymmetric alkylation of a chiral Schiff base derived from an amino phosphonate. For instance, the alkylation of a chiral Schiff base formed from (+)-ketopinic acid and diethyl aminomethylphosphonate (B1262766) has been used to synthesize diethyl (S)-α-amino-α-alkyl phosphonates. When using benzyl (B1604629) or allyl halides in this reaction, high enantiomeric excesses have been achieved. tandfonline.com Another example is the use of a nickel(II) complex of a Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine. Alkylation of this complex with alkyl halides containing a phosphonate group has shown significant diastereoselectivity (up to 90% d.e.), allowing for the synthesis of optically pure phosphorus analogues of dicarboxylic α-amino acids after separation and hydrolysis. rsc.org

Catalytic asymmetric synthesis represents another powerful tool. The hydrophosphonylation of imines catalyzed by chiral catalysts is a widely used method. rsc.org For example, chiral pyrrolidine-based organocatalysts have been successfully applied in the three-component reaction of benzaldehydes, anilines, and triethyl phosphite to yield optically active α-aminophosphonate derivatives. researchgate.net Additionally, asymmetric palladium-catalyzed allylation of racemic β-keto-α-aminophosphonates can produce optically active α-amino phosphonates with moderate to good yields and enantioselectivity. nih.gov

Chiral auxiliaries have also been effectively employed to direct stereochemistry. The use of a bornane-10,2-sultam as a chiral auxiliary has been key in the synthesis of all four stereoisomers of CF(2)-substituted phosphothreonine derivatives. nih.gov This process involves diastereoselective hydrogenation and subsequent stereoselective amination or bromination to establish the two stereocenters. Similarly, (S)-phenylalanine derivatives can act as chiral auxiliaries in the synthesis of bicyclic tetrasubstituted α-aminophosphonates, achieving excellent diastereoselectivities. nih.gov

Below is a table summarizing various stereoselective synthesis methods for α-aminophosphonate analogues.

| Method | Chiral Source/Catalyst | Substrate(s) | Product Type | Selectivity | Reference |

| Asymmetric Alkylation | (+)-Ketopinic acid | Diethyl aminomethylphosphonate Schiff base | Diethyl (S)-α-amino-α-alkyl phosphonates | High e.e. | tandfonline.com |

| Asymmetric Alkylation | Ni(II)-complex of (S)-o-[(N-benzylprolyl)amino]benzophenone-glycine Schiff base | Alkyl halides with phosphonate groups | (S)-Phosphorus analogues of dicarboxylic α-amino acids | Up to 90% d.e. | rsc.org |

| Organocatalysis | Chiral Pyrrolidine | Benzaldehydes, Anilines, Triethyl phosphite | Optically active α-aminophosphonates | Not specified | researchgate.net |

| Asymmetric Allylation | Palladium-IV catalyst | Racemic β-keto-α-aminophosphonates | Optically active α-amino phosphonates | 46-88% e.e. | nih.gov |

| Chiral Auxiliary | Bornane-10,2-sultam | β-iodo-α,β-unsaturated ester | CF(2)-substituted phosphothreonine derivatives | Diastereoselective | nih.gov |

| Chiral Auxiliary | (S)-Phenylalanine derivative | Acetals and Triethyl phosphite | Bicyclic tetrasubstituted α-aminophosphonates | 89:11–99:1 d.r. | nih.gov |

e.e. = enantiomeric excess; d.e. = diastereomeric excess; d.r. = diastereomeric ratio.

Computational Assistance in Synthetic Route Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and designing synthetic routes for phosphonate compounds. researchgate.net These methods provide deep insights into molecular structures, reaction mechanisms, and electronic properties, which are crucial for predicting reactivity and optimizing reaction conditions. researchgate.netdergipark.org.tr

DFT calculations are widely used to optimize the geometries of synthesized phosphonate compounds and confirm their stability by ensuring the absence of imaginary frequencies. researchgate.net This allows for a comparison between theoretical and experimental structural parameters, such as those obtained from X-ray diffraction, often showing good agreement. ijcce.ac.iruniroma2.it For example, the geometry of α-hydrazone phosphonates has been studied, revealing that the E-isomer is sterically less hindered than the Z-isomer, explaining why only the E-isomer was obtained experimentally. dergipark.org.tr

Furthermore, computational models are employed to elucidate reaction mechanisms. In the context of enzyme-catalyzed reactions involving phosphonates, such as the one catalyzed by phosphite dehydrogenase (PTDH), Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used. rsc.org A computational model of PTDH was constructed to study the nucleophilic displacement reaction, defining a QM region that included phosphite, the nicotinamide (B372718) ring of NAD+, a water molecule, and the imidazole (B134444) ring of a histidine residue. This model helped to understand the catalytic role of specific amino acids, like methionine, in the enzyme's active site. rsc.org

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical application of DFT. The energy gap (ΔE) between HOMO and LUMO helps to predict the chemical reactivity and kinetic stability of the phosphonate molecules. researchgate.netdergipark.org.tr These quantum chemical descriptors can be correlated with the biological activity of the synthesized compounds. researchgate.net Natural Bond Orbital (NBO) analysis is also performed to understand atomic charges and bonding interactions, which can explain the stability of the molecules. researchgate.net

The table below presents examples of how computational methods are applied in the study of phosphonate synthesis.

| Computational Method | Application | System Studied | Key Findings | Reference |

| DFT (B3LYP/6-311+G(d,p)) | Geometry Optimization, FMO, NBO Analysis | Novel imino phosphonate compounds | Good agreement between experimental and theoretical data; stability attributed to non-bonding interactions. | researchgate.net |

| DFT (B3LYP/6-311++G(2d,2p)) | Geometry Optimization, Vibrational Frequencies | α-azoaminophosphonates | Satisfactory agreement between calculated and experimental geometric parameters. | ijcce.ac.ir |

| DFT (B3LYP/6-31G(d,p)) | Electronic and Geometric Characterization | α-amino-phosphonates from aminophenols | Quantum chemical descriptors (HOMO, LUMO) correlated with antibacterial activity. | researchgate.net |

| DFT | Structural Parameters, FMO Analysis | E and Z isomers of α-hydrazone phosphonate | E-isomer is sterically and energetically favored over the Z-isomer. | dergipark.org.tr |

| QM/MM Simulations | Elucidation of Catalytic Mechanism | Phosphite Dehydrogenase (PTDH) with phosphite | Revealed the catalytic role of a methionine residue in the active site. | rsc.org |

Enzymatic Interactions and Inhibition Mechanisms

Methionine Aminopeptidase (B13392206) (MetAP) as a Primary Biological Target

Methionine aminopeptidase (MetAP) is a ubiquitous metalloenzyme crucial for protein maturation. In all living organisms, protein synthesis begins with a methionine residue. tandfonline.com MetAP catalyzes the removal of this N-terminal methionine from a significant portion of newly synthesized proteins, a critical step for subsequent protein localization, activation, and degradation. marquette.edu Due to its essential role, particularly the presence of a single, vital MetAP gene in bacteria, it has been identified as a compelling target for the development of novel antibacterial agents. nih.gov

The catalytic function of MetAP is dependent on the presence of divalent metal ions in its active site. researchgate.net The enzyme is a member of the dimetallohydrolase family, and crystal structures frequently show an active site with two adjacent divalent metal ions, often cobalt, manganese, or iron. tandfonline.comresearchgate.net In the widely proposed mechanism for the dimetalated form, a water molecule or hydroxide (B78521) ion, which acts as the nucleophile, bridges the two metal ions. asm.org These metal ions are thought to activate the water for nucleophilic attack on the carbonyl group of the scissile peptide bond of the N-terminal methionine. asm.org One metal ion (M1) and the residue His79 are believed to stabilize the tetrahedral intermediate formed during the reaction, while the other metal ion (M2) coordinates the unprotonated amino group of the substrate's methionine residue to ensure correct positioning for catalysis. researchgate.net

Methionine phosphonate (B1237965) is recognized as a transition-state analogue inhibitor of MetAP. nih.govresearchgate.net Its chemical structure effectively mimics the tetrahedral, high-energy transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. The phosphonate group (PO₃²⁻) is geometrically and electronically similar to the tetrahedral intermediate formed when the nucleophilic water molecule attacks the carbonyl carbon of the peptide bond.

X-ray crystallography studies of Escherichia coli MetAP (eMetAP) with transition-state analogues like methionine phosphonate and the closely related norleucine phosphonate reveal specific binding interactions. researchgate.net These inhibitors bind with their N-terminal amino group interacting with the second cobalt ion (Co2), while the oxygen atoms of the phosphonate group bind between the two metal ions. researchgate.net This arrangement allows the phosphonate oxygens to interact in a bifurcated manner with the first cobalt ion (Co1) and His178, and to form a hydrogen bond with His79, effectively locking the enzyme in an inhibited state. researchgate.net This contrasts with the binding of the reaction product, methionine, which loses its interactions with Co1 and His79. researchgate.net

While this compound is a known transition-state analogue inhibitor of metalloaminopeptidases, specific kinetic data for its inhibition of MetAP is not extensively detailed in the surveyed literature. However, its inhibitory activity has been quantified against the related enzyme, cytosolic leucine (B10760876) aminopeptidase (LAP). In studies with LAP isolated from porcine kidneys, the phosphonic analogue of methionine (Met-P) demonstrated moderate inhibitory activity, with a reported inhibition constant (Kᵢ) in the micromolar range. tandfonline.comtandfonline.com This suggests a lower affinity compared to other potent aminophosphonate inhibitors of LAP. tandfonline.com

| Compound | Abbreviation | Kᵢ (μM) |

|---|---|---|

| This compound (racemic) | Met-P | 22.6 |

| Norleucine Phosphonate (racemic) | Nle-P | 58 |

The closely related compound, norleucine phosphonate (NleP), is also characterized as a potent transition-state analogue inhibitor of MetAP. nih.gov

Although X-ray crystal structures of MetAP frequently reveal a dimetalated active site, a growing body of evidence suggests that the enzyme is likely to function as a monometalated enzyme under physiological conditions. asm.orgnih.gov Kinetic studies have demonstrated that only a single equivalent of a metal ion, such as Co(II) or Mn(II), is required to fully activate E. coli MetAP. asm.org

The two metal-binding sites, designated M1 and M2, exhibit significantly different affinities for metal ions. The M1 site binds metal ions with high affinity (in the nanomolar to low micromolar range), whereas the M2 site has a much weaker affinity, with dissociation constants in the millimolar range. This large difference in affinity makes the existence of the dimetalated form less likely under normal cellular metal concentrations.

A revised catalytic mechanism has been proposed for the monometalated enzyme, where the second metal ion (M2) is not required. asm.org In this model, the protonated N-terminal amino group of the substrate is positioned and bound through charge-charge interactions with active site residues Asp-97 and Asp-108, rather than by coordinating to M2. asm.org The single metal ion at the M1 site is sufficient for catalysis. asm.org The discovery of inhibitors that show specificity for the monometalated form further supports its physiological relevance and provides a basis for designing more selective drugs. nih.gov

Interactions with Other Methionine-Metabolizing Enzymes

This compound also interacts with another key enzyme in methionine metabolism, methionyl-tRNA synthetase (MetRS). This enzyme is responsible for the crucial first step of protein synthesis: the charging of tRNA with methionine. The structure of E. coli methionyl-tRNA synthetase in a complex with this compound has been resolved, providing insight into this interaction.

The binding of methionine to MetRS induces conformational changes in the active site. This compound, as a methionine analogue, has been used to study these changes. Crystallographic data shows that it binds in the active site of MetRS, where it is thought to mimic the tetrahedral carbon of the transition state that occurs during the aminoacylation reaction. Key residues, including His301, appear to be involved in the specific recognition of the sulfur atom of methionine. The study of such complexes helps to elucidate the catalytic mechanism of MetRS and how it recognizes its substrates and analogues.

Broad-Spectrum Enzyme Inhibition by Phosphonate Analogues

Phosphonate analogues of glutamate (B1630785) are significant inhibitors of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism that catalyzes the ATP-dependent formation of glutamine from glutamate and ammonia (B1221849). nih.govtandfonline.com Inhibition of GS leads to a toxic accumulation of ammonia and a depletion of glutamine, which can be lethal to the organism. nih.govresearchgate.net

Methionine sulfoximine (B86345) (MSO), a well-known inhibitor of GS, acts as a transition-state analogue. researchgate.net It is phosphorylated by GS to form methionine sulfoximine phosphate (B84403), which then binds essentially irreversibly to the enzyme's active site. nih.gov Phosphonate analogues of methionine sulfoximine have also been synthesized and studied. mdpi.comtandfonline.comgoogle.com One such analogue was found to be an effective and irreversible inhibitor of glutamine synthetase. tandfonline.com However, reports indicate that none of the synthesized phosphonate or alkyl derivatives of MSO displayed greater inhibitory activity than MSO itself. nih.govmdpi.com

Another potent phosphonate inhibitor of GS is phosphinothricin (B1261767) (PPT), also known as glufosinate. nih.govwikipedia.org PPT is a structural analogue of glutamate and acts as a competitive inhibitor, binding to the glutamate site. wikipedia.orgresearchgate.net The enzyme phosphorylates PPT, but the subsequent ammonia incorporation step is blocked, leading to the formation of an irreversible enzyme-inhibitor complex. researchgate.net

In contrast to these glutamate-site competitors, other phosphonate compounds, such as aminomethylenebisphosphonates, exhibit a different mechanism. Kinetic studies on maize GS revealed that these bisphosphonate derivatives act as non-competitive inhibitors with respect to glutamate and as uncompetitive inhibitors with respect to ATP. researchgate.netresearchgate.net The bisphosphonic group is thought to mimic the terminal pyrophosphate of ATP and is crucial for potent inhibition. tandfonline.comresearchgate.net

| Inhibitor | Inhibitor Type | Mechanism of Action | Target Enzyme Source | Reference |

|---|---|---|---|---|

| Methionine Sulfoximine (MSO) | Glutamate Analogue | Irreversibly phosphorylated, binds active site. | Various (e.g., Pea leaf, E. coli, Sheep brain) | researchgate.netnih.govmdpi.com |

| Phosphinothricin (Glufosinate) | Glutamate Analogue | Competitive with glutamate; phosphorylated, forms irreversible complex. | Various (e.g., Plants, Bacteria) | wikipedia.orgresearchgate.net |

| Phosphonate Analogue of MSO | Glutamate Analogue | Irreversible inhibitor. | Not specified | tandfonline.com |

| Aminomethylenebisphosphonates | ATP Analogue | Non-competitive vs. glutamate; Uncompetitive vs. ATP. | Maize | researchgate.net |

Phosphite (B83602) dehydrogenase (PtxD or PTDH) is an NAD⁺-dependent enzyme that catalyzes the oxidation of phosphite (hydrogen phosphonate) to phosphate, concurrently reducing NAD⁺ to NADH. researchgate.netnih.govnih.gov This enzyme is of significant interest for its role in phosphorus metabolism and for its application in NAD(P)H cofactor regeneration systems. researchgate.netnih.gov The study of PtxD's catalytic mechanism has been advanced through the use of substrate analogues and site-directed mutagenesis. nih.govillinois.edu

Investigations into the substrate specificity of PtxD from Pseudomonas stutzeri have shown that while it has a high affinity for phosphite, it does not show detectable activity with a variety of potential alternative substrates, including methylphosphonate (B1257008) and aminoethylphosphonate. researchgate.net This high specificity suggests a precisely configured active site. The proposed mechanism involves the binding of NAD⁺, followed by phosphite. frontiersin.org The reaction is a concerted but asynchronous process where hydride transfer from phosphite to NAD⁺ precedes the nucleophilic attack by a water molecule. nih.gov

Quantum mechanical and molecular mechanical free energy simulations suggest that the active form of the substrate is monoanionic phosphite and that His292 is the most likely general base to deprotonate the attacking water molecule. nih.gov Mutagenesis studies have supported the importance of specific active site residues. For example, mutants of Lys76 showed reduced activity with significant effects on the Kₘ for phosphite, indicating its role in substrate binding. illinois.edu Although direct use of this compound in these specific catalytic studies is not prominently documented, the investigation with structurally related phosphonates like methylphosphonate and aminoethylphosphonate provides insight into the enzyme's stringent substrate requirements. researchgate.net The inability of these simple phosphonates to act as substrates underscores the specific electronic and steric environment required for catalysis by PtxD.

This compound and related phosphonic acid analogues serve as potent inhibitors for a range of metalloaminopeptidases beyond the most commonly studied examples. nih.gov These enzymes, which are typically zinc-dependent, play crucial roles in protein turnover by hydrolyzing N-terminal amino acids from peptides. mdpi.com The phosphonate moiety in these inhibitors often acts as a transition-state analogue, mimicking the tetrahedral intermediate of peptide bond hydrolysis, and coordinates with the catalytic metal ion(s) in the active site. nih.gov

Leucine aminopeptidase (LAP) and aminopeptidase N (APN) are frequently studied targets for α-aminophosphonate inhibitors. nih.govacs.org For instance, hydrophobic aliphatic aminophosphinic acids demonstrate significantly higher affinity for LAP compared to APN. nih.gov The design of inhibitors often considers the S1 and S1' binding pockets of the enzyme, and modifications to the amino acid side chain of the phosphonate analogue allow for optimization of these interactions. nih.gov Phenylalanine phosphonic acid analogues, for example, are micromolar inhibitors of porcine and human aminopeptidase N. mdpi.com

Specifically concerning methionine aminopeptidases (MetAPs), which are vital for cleaving the N-terminal methionine from new proteins, phosphonate analogues have been instrumental in structural and mechanistic studies. nih.govpnas.org Norleucine phosphonate, a close analogue of this compound, has been used to probe the active site of E. coli MetAP. nih.gov Crystallographic studies show that the phosphonate oxygens bind between the two metal ions in the active site of the dimetalated enzyme, interacting with both metals and key histidine residues. rcsb.org However, studies also indicate that MetAP can function as a monometalated enzyme, and inhibitors have been identified that show specificity for this form. nih.govpnas.org These findings, derived from analogues like norleucine phosphonate, provide a framework for understanding how this compound itself would interact with these critical enzymes.

| Enzyme | Phosphonate Analogue(s) | Key Finding | Reference |

|---|---|---|---|

| Leucine Aminopeptidase (LAP) | Hydrophobic aliphatic aminophosphinic acids | Significantly higher affinity for LAP over APN. | nih.gov |

| Aminopeptidase N (APN) | Phenylalanine phosphonic acid analogues | Act as micromolar inhibitors. | mdpi.com |

| Methionine Aminopeptidase (MetAP) | Norleucine phosphonate, this compound | Phosphonate group coordinates with metal ions in the active site, mimicking the transition state. | nih.govrcsb.org |

| Aminopeptidase A (APA) | Phosphinic pseudodipeptide analogues | Potent, nanomolar inhibitors have been developed. | nih.gov |

Molecular Mechanisms of Action and Biological Function

Phosphonate (B1237965) Bioisosterism in Enzyme Active Sites

The core of methionine phosphonate's mechanism lies in the principle of bioisosterism, where the phosphonate group (–PO₃H₂) serves as a structural and electronic mimic of other functional groups central to enzyme catalysis. nih.govnih.gov This substitution allows it to bind to enzyme active sites, often with high affinity, disrupting normal catalytic cycles. The stability of the carbon-phosphorus (C-P) bond, resistant to the hydrolysis that phosphate (B84403) esters normally undergo, makes phosphonates like this compound effective and stable inhibitors. nih.govrsc.orgacs.org

Mimicry of Phosphate Esters

Phosphonates are well-established as non-hydrolyzable analogs of phosphate esters. nih.govacs.orgfrontiersin.org The tetrahedral geometry and negative charge of the phosphonate group closely resemble those of the phosphate group, enabling it to fit into the active sites of enzymes that process phosphorylated substrates. rsc.org This mimicry is a common strategy in the design of enzyme inhibitors. nih.govresearchgate.net For instance, phosphonate compounds can inhibit phosphatases by binding to the active site, thereby blocking the dephosphorylation of their natural substrates. While the C-P bond is more stable against cleavage compared to the O-P bond in phosphate esters, this structural similarity allows it to interfere with enzymes involved in phosphate metabolism. rsc.org

Mimicry of Carboxylate Intermediates

Beyond mimicking phosphates, the phosphonate group in this compound can also act as an isostere for carboxylate groups and their tetrahedral intermediates formed during enzymatic reactions. nih.govpnas.orgpnas.org Although a dianionic phosphonate at neutral pH is not a perfect mimic for a monoanionic carboxylate, it effectively emulates the geometry of tetrahedral transition states in reactions involving carboxylates. pnas.orgpnas.org

A key example of this mimicry is seen in the inhibition of methionine aminopeptidase (B13392206) (MetAP). X-ray crystallography studies of E. coli MetAP show that this compound binds in the active site, acting as a transition-state analogue. rcsb.org The phosphonate's oxygen atoms interact with the cobalt metal cofactors and key histidine residues (His178 and His79) within the active site, mimicking the interactions of a tetrahedral intermediate during peptide bond cleavage. rcsb.org This strong binding effectively inhibits the enzyme's function of cleaving N-terminal methionine residues from newly synthesized proteins. rcsb.org

Role in Modulating Cellular Pathways

By inhibiting key enzymes, this compound can have cascading effects on interconnected metabolic networks, including the methionine cycle, one-carbon metabolism, and the pentose (B10789219) phosphate pathway.

Impact on Methionine Cycle Regulation

The methionine cycle is a central metabolic hub that governs the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for countless cellular reactions, including DNA and protein methylation. tandfonline.comcreative-proteomics.comcreative-proteomics.com The cycle begins with the conversion of methionine to SAM, catalyzed by methionine adenosyltransferase (MAT). creative-proteomics.comfrontiersin.org SAM then donates its methyl group, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. nih.gov Homocysteine can then be remethylated to regenerate methionine, completing the cycle. nih.govwikipedia.org

This compound can interfere with this cycle. For example, phosphonate analogs of pyruvate (B1213749) have been shown to decrease methionine levels in rat brain cortex, suggesting a disruption in the anabolic reactions dependent on SAM. nih.gov The regulation of the methionine cycle is tightly controlled by the levels of its intermediates; for instance, SAM allosterically inhibits enzymes like methylenetetrahydrofolate reductase (MTHFR), which produces the methyl donor for homocysteine remethylation, thereby creating a feedback loop. mdpi.comresearchgate.net By acting as a methionine analog, this compound can perturb the sensitive balance of this cycle.

Influence on One-Carbon Metabolism

One-carbon metabolism comprises the interconnected folate and methionine cycles, which are responsible for the transfer of one-carbon units required for the synthesis of nucleotides (purines and thymidine) and other essential biomolecules. tandfonline.comcreative-proteomics.comspandidos-publications.com The methionine cycle is intrinsically linked to the folate cycle, which provides the methyl groups for the remethylation of homocysteine to methionine. tandfonline.comspandidos-publications.com

Disruption of the methionine cycle by compounds like this compound can therefore have a direct impact on one-carbon metabolism. nih.gov The enzyme methylenetetrahydrofolate reductase (MTHFR) sits (B43327) at a critical junction, catalyzing the irreversible step that commits one-carbon units toward the methionine cycle for SAM production. researchgate.net By influencing the methionine pool, this compound can indirectly affect the flux and regulation of the entire one-carbon network, which is vital for DNA synthesis, repair, and epigenetic maintenance. creative-proteomics.comfrontiersin.org

Interplay with Pentose Phosphate Pathway Activity

The pentose phosphate pathway (PPP) is a major metabolic route that runs parallel to glycolysis. Its primary functions are to produce NADPH, which provides reducing power for biosynthetic reactions and antioxidant defense, and to generate precursors for nucleotide synthesis. nih.govfrontiersin.org There is a significant and well-documented interplay between methionine metabolism and the PPP. tandfonline.comnih.gov The synthesis of methionine is an energy-intensive process that requires a substantial amount of NADPH, which is primarily supplied by the oxidative branch of the PPP. nih.govmdpi.com

Studies in Saccharomyces cerevisiae have shown that supplementing with methionine leads to an increased flux through the PPP and higher expression of key NADPH-producing enzymes like 6-phosphogluconate dehydrogenase. nih.govnih.gov This suggests that cellular methionine levels directly influence PPP activity to balance the supply of NADPH. nih.govfrontiersin.org By perturbing methionine homeostasis, this compound could indirectly alter the activity of the PPP. For instance, a disruption leading to a perceived change in methionine availability could trigger a compensatory response in the PPP to modulate NADPH production, thereby affecting the cell's redox balance and biosynthetic capacity. nih.govfrontiersin.org

Effects on DNA Methylation Patterns

The influence of methionine on DNA methylation is well-established, stemming from its role as the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for nearly all biological methylation reactions, including the methylation of DNA. mdpi.compnas.org The enzyme methionine adenosyltransferase (MAT) catalyzes the conversion of methionine to SAM. creative-proteomics.com This SAM molecule provides the methyl group that DNA methyltransferases (DNMTs) transfer to cytosine bases, a fundamental process in epigenetic regulation. mdpi.comresearchgate.net Consequently, the availability of methionine can influence the cellular SAM pool and, by extension, impact DNA methylation patterns. nih.gov While both high and low levels of methionine can affect this process, studies have shown that methionine supplementation can lead to increased global DNA methylation and may induce hypermethylation at specific gene loci. nih.govacs.org

Direct research on the effects of this compound on DNA methylation patterns is not extensively documented in available literature. However, studies on closely related phosphinic analogues provide significant insight. A phosphinic analog of methionine, referred to as Met-PH, where the carboxylic group is replaced by a -P(O)(H)OH group, has been synthesized to create mimetics of SAM. frontiersin.org These analogues serve as valuable tools for studying the methyltransferases that are central to DNA methylation.

In one study, the phosphinic analog of methionine (Met-PH) was successfully used as a substrate by the enzyme methionine adenosyltransferase 2A (MAT2A) to synthesize a SAM analog, SAM-PH. frontiersin.org Crucially, this resulting SAM-PH molecule retained functional activity in reactions catalyzed by methyltransferases, including catechol-O-methyltransferase and methyltransferase WBSCR27. frontiersin.org This finding is significant because it demonstrates that a phosphonate-containing version of the cell's primary methyl donor can be both synthesized and utilized by key enzymes in the methylation pathway. While these studies focus on the utility of these compounds as biochemical tools, they underscore the potential for this compound analogues to participate in and influence the machinery of DNA methylation. However, comprehensive studies detailing how this compound itself alters global or gene-specific DNA methylation landscapes in cellular or organismal contexts have not been reported.

Specificity and Selectivity in Biological Systems

Discrimination between Enzyme Isoforms

The specificity of this compound and its analogues is largely determined by their interaction with various enzyme isoforms involved in methionine metabolism. Key enzymes such as methionine adenosyltransferase (MAT) and methionine aminopeptidase (MetAP) exist in multiple isoforms, which often exhibit distinct tissue distribution, regulatory properties, and substrate specificities. creative-proteomics.comnih.gov This diversity allows for fine-tuned control of metabolic pathways and presents opportunities for the development of selective inhibitors.

In mammals, MAT2A is an isoform of methionine adenosyltransferase that catalyzes SAM synthesis. frontiersin.org This enzyme displays strict stereospecificity, preferentially using L-methionine as its substrate. frontiersin.org Research into phosphinic analogues of methionine has demonstrated that MAT2A can discriminate between various modified substrates. For example, the H-phosphinic analog of methionine (rac-Met-PH) was found to be a substrate for MAT2A, whereas a phosphonic analog (rac-Met-P5) showed no substrate activity under the same conditions. frontiersin.org This highlights the enzyme's ability to distinguish between subtle structural differences in the phosphonate moiety.

Table 1: Substrate Activity of Methionine Analogs with Methionine Adenosyltransferase 2A (MAT2A)

| Compound | Description | Substrate Activity with MAT2A | Reference |

|---|---|---|---|

| (S)-Met-PH | H-phosphinic analog of L-methionine | Active Substrate | frontiersin.org |

| (R)-Met-PH | H-phosphinic analog of D-methionine | Considerably poorer substrate than (S)-isomer | frontiersin.org |

| rac-Ethionine-PH | H-phosphinic analog of ethionine | Poor Substrate | frontiersin.org |

| rac-Met-P5 | Phosphonic analog of methionine | No Substrate Properties | frontiersin.org |

| α-CH3-Met-PH | H-phosphinic analog of α-methyl methionine | No Substrate Properties | frontiersin.org |

Similarly, eukaryotes possess two main isoforms of methionine aminopeptidase, MetAP1 and MetAP2, which are responsible for cleaving the initial methionine from new proteins. nih.gov These isoforms also show differential substrate preference. For instance, endothelial nitric oxide synthase (eNOS) is a substrate for both, but it is cleaved 2.6 times more efficiently by MetAP2 than by MetAP1. nih.gov This inherent selectivity of enzyme isoforms is a critical factor in the biological activity of methionine-targeting compounds.

Target Validation in Microbial and Cellular Models

Enzymes within the methionine metabolic pathway are essential for the viability of many organisms, making them attractive targets for therapeutic agents. The validation of these targets often involves demonstrating that inhibiting a specific enzyme leads to a desired biological outcome, such as arresting the growth of a pathogen or a cancer cell. Phosphonate and phosphonopeptide analogues of methionine have been instrumental in this validation process.

In bacteria, methionine aminopeptidase (MAP) is an essential enzyme required for protein maturation and has been validated as a target for novel antibiotics. nih.govpnas.org A key challenge in drug development is confirming that a compound that inhibits an enzyme in a test tube also works by hitting the same target inside a living cell. To address this, a whole-cell assay was developed for Escherichia coli. nih.gov Researchers created a genetically modified strain where MAP expression could be turned off, leading to the accumulation of unprocessed proteins. These unprocessed proteins served as biomarkers for MAP inhibition. When small-molecule inhibitors were tested, their effectiveness in the whole-cell assay was confirmed by observing the same biomarker profile, thus validating MAP as their intracellular target. nih.gov

In the context of malaria, two aminopeptidases in Plasmodium falciparum, PfAP-M1 and PfAP-M17, have been investigated as drug targets. asm.org A study using a series of α-aminoalkylphosphonate and phosphonopeptide inhibitors found a strong correlation between the potency of these compounds in killing the malaria parasite and their ability to inhibit aminopeptidase activity. asm.org This correlation provides strong evidence that these aminopeptidases are valid antimalarial targets.

Another essential enzyme, methionine tRNA synthetase (MetRS), which is crucial for protein synthesis, has been validated as a promising antibacterial target in Proteus mirabilis. mdpi.com Due to the lack of an experimental structure, a computational homology model of the P. mirabilis MetRS was built and validated by showing it could correctly bind known inhibitors. This validated model is now being used for the virtual screening of new compounds, aiming to develop selective inhibitors against this pathogen. mdpi.com

Table 2: Examples of Target Validation for Methionine-Related Enzymes

| Enzyme Target | Organism/Model | Validation Approach | Reference |

|---|---|---|---|

| Methionine Aminopeptidase (MAP) | Escherichia coli (bacteria) | Development of a whole-cell inhibition assay using biomarkers (unprocessed proteins). | nih.gov |

| Aminopeptidases (M1 and M17 families) | Plasmodium falciparum (malaria parasite) | Correlation of antimalarial activity with enzyme inhibition using phosphonopeptide inhibitors. | asm.org |

| Methionine tRNA Synthetase (MetRS) | Proteus mirabilis (bacteria) | Construction and validation of a homology model for inhibitor design and virtual screening. | mdpi.com |

Structural Biology and Computational Analysis of Methionine Phosphonate Complexes

X-ray Crystallographic Studies of Enzyme-Methionine Phosphonate (B1237965) Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of enzymes in complex with methionine phosphonate and its analogs. These studies provide static yet highly detailed snapshots of the binding interactions, offering crucial information for understanding enzyme mechanisms and for the rational design of more potent and specific inhibitors.

Elucidation of Binding Modes and Interaction Networks

Crystallographic studies have successfully detailed the binding modes of this compound and related phosphonate inhibitors in the active sites of various enzymes. For instance, in Escherichia coli methionine aminopeptidase (B13392206) (eMetAP), this compound binds with its N-terminal group interacting with a cobalt ion (Co2). nih.gov Its phosphonate oxygens bridge two metal ions, interacting with both Co1 and His178, and forming a hydrogen bond with His79. nih.gov This intricate network of interactions highlights the importance of the phosphonate moiety in anchoring the inhibitor within the active site.

Similarly, in bovine lens leucine (B10760876) aminopeptidase, phosphonic and phosphinic derivatives of methionine and norleucine have been studied to probe the enzyme's specificity. tandfonline.com While these compounds were expected to be potent inhibitors based on substrate preference, they exhibited only moderate activity. tandfonline.com This suggests that subtle differences in the binding mode, potentially a slight distortion of the complexation of the phosphorus group by the zinc ions, can significantly impact inhibitory potency. tandfonline.com The crystal structures of other phosphonate inhibitors with related enzymes, like SplA protease, reveal that the P1 residue side chain resides in the S1 specificity pocket, and a covalent bond can form between the phosphorus atom and the catalytic serine. nih.gov

The binding of this compound analogs can also induce significant conformational changes in the enzyme. In E. coli methionyl-tRNA synthetase (MetRS), the binding of methionine and its analogs, including a phosphonate mimic of the tetrahedral transition state, leads to movements of key residues such as Tyr15 and Trp253. rcsb.org These movements are critical for achieving the maximum free energy of binding. rcsb.org His301 is also implicated in the specific recognition of the sulfur atom of methionine. rcsb.org

A comparison of different enzyme-inhibitor complexes reveals both conserved and unique binding features. For example, the interaction of His79 in eMetAP with transition-state analogues like this compound differs from its interaction with bestatin-based inhibitors. nih.gov In the former, the histidine moves closer to the metal center to hydrogen bond with an atom corresponding to the nitrogen of the scissile peptide bond. nih.gov

Table 1: Key Interactions of this compound and Analogs in Enzyme Active Sites from X-ray Crystallography

| Enzyme | Ligand | Key Interacting Residues/Ions | PDB ID | Reference |

|---|---|---|---|---|

| E. coli Methionine Aminopeptidase | This compound | Co1, Co2, His79, His178 | Not specified | nih.gov |

| E. coli Methionyl-tRNA Synthetase | This compound | Tyr15, Trp253, His301 | 1P7P | rcsb.org |

| Bovine Lens Leucine Aminopeptidase | L-Leucine Phosphonic Acid | Zn ions | Not specified | tandfonline.com |

| SplA Protease from S. aureus | Suc-Val-Pro-PheP-(OC6H5)2 | Catalytic Ser154 | Not specified | nih.gov |

Active Site Conformation Changes upon Ligand Binding

The binding of this compound and its analogs often induces significant conformational changes in the enzyme's active site, which are crucial for catalysis and inhibition. In E. coli MetRS, the binding of a methionine analogue that mimics the tetrahedral carbon of the transition state reveals how the enzyme shields the region joining the methionine and adenosine (B11128) moieties. rcsb.org It is proposed that the subsequent binding of the 3'-end of tRNA triggers another movement of Tyr15 to expose the anhydride (B1165640) bond in the natural adenylate for reaction. rcsb.org

In eMetAP, the binding of transition-state analogues like this compound causes a notable movement of His79 by 1.2 Å towards the metal center. nih.gov This shift allows it to hydrogen bond with the atom that corresponds to the nitrogen of the scissile peptide bond, supporting a revised mechanistic role for this residue. nih.gov

Studies on E. coli MetAP with the transition-state analog norleucine phosphonate (NleP) have revealed even more dramatic conformational shifts, particularly concerning the metal ion configuration. pnas.org By controlling the metal ion concentration during crystallization, structures were obtained showing a transition from a monometalated to a dimetalated active site. pnas.org In the dimetalated form, one of the phosphonate oxygens is anchored between the two Mn(II) ions. pnas.org In contrast, in the monometalated form, the tripod of phosphonate oxygens rotates by nearly 30° around the P–Cα axis. pnas.org This rotation is accompanied by a tipping of the imidazole (B134444) ring of His-178 by about 10° to maintain a hydrogen bond. pnas.org These findings suggest that the active site is flexible and can accommodate different ligation states, which has significant implications for the proposed catalytic mechanism. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy serves as a powerful complementary technique to X-ray crystallography, providing dynamic and electronic information about enzyme-ligand complexes in solution. For this compound and related compounds, NMR has been particularly useful in probing reaction mechanisms and characterizing transient intermediates.

Phosphorus-31 (³¹P) NMR is a direct and sensitive method for studying phosphonate-containing molecules. In studies of the C-P lyase pathway in bacteria, which is responsible for the breakdown of phosphonates, ³¹P NMR was used to track the enzymatic conversion of methylphosphonate (B1257008). nih.gov The spectra clearly showed the formation of key intermediates, such as α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP) and its subsequent hydrolysis product, α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.gov Similarly, in the biosynthesis of dehydrofosmidomycin, ³¹P NMR studies with ¹³C-labeled trimethyl-AEP were instrumental in identifying the formation of two products: trimethyl-aminovinylphosphonate and methyldehydrofosmidomycin. researchgate.net

NMR has also been used to investigate the mechanistic details of enzymes that interact with phosphonates. For instance, mechanistic investigations of stable phosphonate esters have utilized ¹H, ¹³C, and ³¹P NMR data to corroborate theoretical calculations. orientjchem.org These studies provide a good agreement between experimental and theoretical chemical shifts and coupling constants, validating the computational models. orientjchem.org

In the context of methionine-related enzymes, NMR has been used to probe the environment of the active site. For cobalamin-dependent methionine synthase, spectroscopic data, in conjunction with structural information, helped to elucidate the role of specific residues, such as Tyr1139, in modulating the reduction potential of the cobalt center during the reactivation cycle. pnas.org For selenoprotein methionine sulfoxide (B87167) reductase B1, pH-dependent NMR analysis of catalytically relevant residues revealed a catalytic mechanism involving a selenenylsulfide and highlighted differences in the pKa values of key residues compared to bacterial counterparts. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations bridge the gap between static crystal structures and the dynamic reality of enzyme catalysis. By treating the reactive center (e.g., this compound and key active site residues) with quantum mechanics and the surrounding protein and solvent with molecular mechanics, these simulations can model chemical reactions, elucidate transition states, and quantify the energetic contributions of individual residues to catalysis.

Transition State Stabilization Analysis

A central theme in enzyme catalysis is the stabilization of the reaction's transition state (TS). QM/MM simulations are uniquely suited to analyze this phenomenon. For enzymes in the alkaline phosphatase superfamily, which can hydrolyze phosphonate monoesters, QM/MM studies have shown that these enzymes utilize a unified mechanism with similar substrate binding positions and transition states for a range of substrates. acs.org The calculations reveal loose transition states for phosphate (B84403) monoester hydrolysis, which are distinct from the more synchronous transition states calculated for diester reactions in the same enzymes. nih.gov This supports the idea that these enzymes can stabilize different types of transition states within a single active site. nih.gov

In the case of phosphite (B83602) dehydrogenase (PTDH), QM/MM simulations identified a previously unrecognized catalytic role for a methionine residue (Met53). rsc.orgrsc.org The simulations showed that Met53 specifically stabilizes the transition state for the hydride transfer step of the reaction. rsc.orgrsc.org This stabilization arises from a "face-on" interaction with His292. rsc.orgrsc.org Mutagenesis experiments, guided by the computational results, confirmed that replacing Met53 significantly reduces the catalytic rate (kcat) without affecting substrate binding (KM), thereby validating the computational prediction. rsc.orgrsc.org

The ability to model the transition state allows for a quantitative assessment of the enzyme's catalytic power. For mandelate (B1228975) racemase, it has been calculated that the enzyme stabilizes the transition state by approximately 26 kcal/mol. nih.gov Designing transition state analogue inhibitors, such as phosphonates, that can capture a significant portion of this stabilization energy is a key goal of inhibitor design. nih.gov

Electrostatic Contributions to Catalysis

Electrostatic interactions are a major driving force in enzyme catalysis. QM/MM simulations can dissect and quantify these contributions. The catalytic effect of Met53 in phosphite dehydrogenase, for instance, was shown through QM/MM and ab initio QM calculations to be primarily electrostatic in nature. rsc.orgscispace.com The interaction between Met53 and the active site becomes significantly stabilizing at the hydride transfer transition state, providing an average of -7.9 kcal/mol of stabilization relative to the reactant state. rsc.org This electrostatic stabilization of the positively charged histidine is crucial for catalysis. rsc.org

More broadly, electrostatic interactions are recognized as a key principle in enzyme function and design. acs.org The active site of an enzyme provides a pre-organized electrostatic environment that stabilizes the transition state more effectively than the aqueous solvent. acs.org QM/MM simulations can map the evolution of the electrostatic potential throughout the reaction. For example, in catechol O-methyltransferase, the electric field in the active site is pre-organized and changes much less during the reaction compared to the solvent, thereby facilitating catalysis. acs.org

In the alkaline phosphatase superfamily, QM/MM studies have highlighted the importance of compensatory and cooperative electrostatic effects. acs.org This allows for an electrostatically flexible active site that can accommodate substrates with different charge distributions and transition-state geometries. acs.org The combined electrostatic environment from all relevant residues has a greater effect on transition state stabilization than the sum of individual contributions, demonstrating the cooperative nature of these interactions. acs.org

Protein Data Bank and Structural Database Analysis

The Protein Data Bank (PDB) serves as a critical repository for the three-dimensional structural data of large biological molecules, including proteins and nucleic acids. Analysis of PDB entries featuring this compound in complex with various proteins provides invaluable insights into its binding modes and interactions at the atomic level. These structural studies are fundamental to understanding its mechanism of action as an enzyme inhibitor and for the rational design of new therapeutic agents.

Detailed crystallographic studies have elucidated the structural basis for the interaction of this compound with enzymes such as methionyl-tRNA synthetase (MetRS) and methionine aminopeptidase (MetAP). These enzymes are crucial for protein synthesis and modification, making them attractive targets for antimicrobial and anticancer drug development. nih.gov

Methionyl-tRNA Synthetase (MetRS) Complexes:

A prominent example of a this compound complex in the PDB is its structure with Escherichia coli methionyl-tRNA synthetase (PDB ID: 1P7P). pdbj.orgrcsb.orgebi.ac.ukwwpdb.org This study, along with the analysis of other methionine and methionyl adenylate analogues, revealed significant conformational changes within the enzyme's active site upon ligand binding. pdbj.orgrcsb.org The binding of methionine is known to induce these rearrangements, and the study of analogues like this compound helps to dissect the energetic contributions of these changes to catalysis. pdbj.orgrcsb.org

Key residues, Tyr15 and Trp253, were identified as playing a crucial role in the binding affinity of the amino acid and its analogues. pdbj.orgrcsb.org The flexibility and movement of these residues are essential for achieving the maximum free energy of binding. pdbj.orgrcsb.org Specifically, Tyr15 also governs the size of the hydrophobic pocket that accommodates the side chain of the ligand. pdbj.orgrcsb.org Furthermore, His301 is implicated in the specific recognition of the sulfur atom of methionine. pdbj.orgrcsb.org The structure of MetRS complexed with a methionine analogue that mimics the tetrahedral transition state of the aminoacylation reaction has provided a model for the catalytic mechanism. pdbj.org This model suggests that the binding of the 3'-end of tRNA triggers a movement in Tyr15, which in turn exposes the anhydride bond in the natural adenylate for reaction. pdbj.org

Methionine Aminopeptidase (MetAP) Complexes:

The structure of E. coli methionine aminopeptidase (eMetAP) in complex with this compound (PDB ID: 1C23) has been determined to understand its mechanism of action. rcsb.orgrcsb.org this compound, along with other analogues like norleucine phosphonate and methionine phosphinate, acts as a transition-state analogue for this enzyme. rcsb.orgnih.gov

In the complex, the N-terminal group of this compound interacts with one of the cobalt ions (Co2) in the dinuclear metal center of the active site. rcsb.orgnih.gov The phosphonate oxygens bridge the two metal ions, interacting with the other cobalt ion (Co1) and His178 in a bifurcated manner, while also forming a hydrogen bond with His79. rcsb.orgnih.gov This binding mode is distinct from that of the product, methionine, which loses its interactions with Co1 and His79. rcsb.orgnih.gov

Interestingly, the interaction with His79 differs from that observed with bestatin-based inhibitors. nih.gov In the this compound complex, His79 moves approximately 1.2 Å towards the metal center to hydrogen bond with the atom corresponding to the nitrogen of the scissile peptide bond. rcsb.orgnih.gov These structural observations support a revised mechanistic scheme for eMetAP and highlight parallels with other "pita-bread" fold enzymes like aminopeptidase P and creatinase. rcsb.orgnih.gov

The following table summarizes the key PDB entries for proteins in complex with this compound.

| PDB ID | Protein Name | Organism | Resolution (Å) | Method |

| 1P7P pdbj.orgrcsb.orgebi.ac.ukwwpdb.org | Methionyl-tRNA synthetase | Escherichia coli | 1.80 | X-RAY DIFFRACTION |

| 1C23 rcsb.orgrcsb.org | Methionine aminopeptidase | Escherichia coli | 1.90 | X-RAY DIFFRACTION |

Biosynthesis and Degradation of Natural Phosphonates Contextual

Phosphonoalanine Biosynthesis and Metabolism

The biosynthesis of most known natural phosphonates originates from the central metabolic intermediate phosphoenolpyruvate (B93156) (PEP). frontiersin.org A key enzymatic step is the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase. frontiersin.org Because the equilibrium of this reaction favors PEP, many organisms utilize a subsequent irreversible step to drive the pathway forward: the decarboxylation of phosphonopyruvate to phosphonoacetaldehyde, catalyzed by phosphonopyruvate decarboxylase. frontiersin.org

Phosphonoalanine (PnAla), the phosphonate (B1237965) analog of aspartic acid, is synthesized from phosphonopyruvate. frontiersin.orgnih.gov This conversion is a transamination reaction, where an amino group is transferred to phosphonopyruvate. nih.govacs.org This step represents a significant branchpoint in phosphonate biosynthesis, leading to the formation of PnAla, which can then be incorporated into more complex molecules like the phosphonoalamides, a class of antimicrobial peptides produced by Streptomyces. nih.govresearchgate.net

The metabolism of phosphonoalanine in some bacteria involves its conversion back to phosphonopyruvate through a transamination reaction. frontiersin.orgmdpi.com The resulting phosphonopyruvate is then hydrolyzed by the enzyme phosphonopyruvate hydrolase, which cleaves the C-P bond to yield pyruvate (B1213749) and inorganic phosphate (B84403) (Pi), allowing the organism to utilize the phosphorus. frontiersin.orgmdpi.com

| Enzyme | Function | Pathway |

|---|---|---|

| PEP phosphomutase | Catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). frontiersin.org | Biosynthesis |

| Phosphonopyruvate decarboxylase | Decarboxylates phosphonopyruvate to phosphonoacetaldehyde. frontiersin.org | Biosynthesis |

| Phosphonopyruvate aminotransferase | Catalyzes the transamination of phosphonopyruvate to form phosphonoalanine (PnAla). nih.gov | Biosynthesis |

| Phosphonoalanine transaminase | Converts phosphonoalanine back to phosphonopyruvate. mdpi.comresearchgate.net | Degradation |

| Phosphonopyruvate hydrolase | Cleaves the C-P bond in phosphonopyruvate to produce pyruvate and inorganic phosphate. frontiersin.orgmdpi.com | Degradation |

C-P Bond Cleavage by C-P Lyases and Hydrolases

Bacteria have evolved specific enzymatic machinery to break the stable C-P bond, allowing them to use phosphonates as a phosphorus source, which is often a limiting nutrient in the environment. nih.gov The two primary mechanisms for C-P bond cleavage are catalyzed by C-P lyases and phosphonate hydrolases. frontiersin.org

C-P Lyases: The C-P lyase pathway is a complex, multi-enzyme system capable of cleaving the C-P bond in a wide variety of phosphonates, including those with unactivated alkyl groups. nih.govnih.gov This broad substrate specificity makes the C-P lyase pathway crucial for the degradation of many environmental phosphonates, including herbicides like glyphosate. nih.gov In Escherichia coli, the enzymes of this pathway are encoded by the phn operon. nih.gov The core of the machinery is a multi-subunit complex (often referred to as the C-P lyase core complex, PhnGHIJ) that ultimately converts the phosphonate into a phosphoribosyl derivative before the C-P bond is cleaved. core.ac.ukbiorxiv.org The cleavage reaction itself is a radical-based mechanism. core.ac.uk

Phosphonate Hydrolases: In contrast to the broad-acting C-P lyases, phosphonate hydrolases are typically specific for substrates that have a carbonyl group adjacent to the C-P bond, which facilitates cleavage. nih.gov There are several types of phosphonate hydrolases, including:

Phosphonopyruvate hydrolase: As mentioned earlier, this enzyme cleaves phosphonopyruvate into pyruvate and phosphate. frontiersin.orgmdpi.com

Phosphonoacetaldehyde hydrolase (phosphonatase): This enzyme is involved in the degradation of 2-aminoethylphosphonate (AEP), one of the most abundant natural phosphonates. AEP is first converted to phosphonoacetaldehyde, which is then hydrolyzed by phosphonatase to yield acetaldehyde (B116499) and inorganic phosphate. frontiersin.org The mechanism involves the formation of a Schiff base intermediate. drugbank.com

Phosphonoacetate hydrolase: This enzyme hydrolyzes phosphonoacetate to acetate (B1210297) and inorganic phosphate. nih.gov It is a metalloenzyme, often containing two zinc ions in its active site, and belongs to the alkaline phosphatase superfamily. nih.gov

| Feature | C-P Lyase | Phosphonate Hydrolase |

|---|---|---|

| Substrate Specificity | Broad (alkyl, amino-alkyl, aryl phosphonates) nih.gov | Specific (requires adjacent carbonyl group) nih.gov |

| Mechanism | Radical-based core.ac.uk | Hydrolytic nih.govfrontiersin.org |

| Key Enzyme(s) | C-P lyase complex (e.g., PhnGHIJ) core.ac.ukbiorxiv.org | Phosphonopyruvate hydrolase, Phosphonoacetaldehyde hydrolase, Phosphonoacetate hydrolase frontiersin.org |

| Cofactors | S-Adenosylmethionine (SAM), [4Fe-4S] cluster nih.govgenome.jp | Often requires metal ions (e.g., Zn²⁺) nih.gov |

Role of S-Adenosylmethionine in Phosphonate Metabolism

S-Adenosylmethionine (SAM) is a versatile biological cofactor that plays a critical role in various metabolic pathways, including the degradation of phosphonates. advancedsciencenews.com Its primary function in this context is as a source of a 5'-deoxyadenosyl radical, which is essential for the action of the C-P lyase complex. advancedsciencenews.comresearchgate.net

The PhnJ subunit of the C-P lyase core complex is a member of the radical SAM superfamily of enzymes. nih.govadvancedsciencenews.com These enzymes contain an iron-sulfur cluster ([4Fe-4S]) that facilitates the reductive cleavage of SAM into methionine and a highly reactive 5'-deoxyadenosyl radical. genome.jpresearchgate.net This radical initiates the C-P bond cleavage reaction by abstracting a hydrogen atom from the substrate or an amino acid residue in the enzyme's active site, starting a radical chain reaction that leads to the breaking of the C-P bond. core.ac.ukresearchgate.net The reaction catalyzed by PhnJ converts a 5-phosphoribosyl-1-phosphonate substrate into 5-phosphoribosyl-1,2-cyclic phosphate and the corresponding alkane (e.g., methane (B114726) from methylphosphonate). core.ac.uk This radical-based mechanism allows the C-P lyase to break the otherwise inert C-P bond in substrates that lack activating functional groups. nih.gov

While the primary role of SAM in phosphonate degradation is linked to the C-P lyase pathway, it is also known to be involved as a methyl group donor in the biosynthesis of certain phosphonate natural products, such as fosfomycin. However, this function is distinct from its role in C-P bond cleavage.

Advanced Research Methodologies and Future Directions Academic Focus

Development of Fluorescent and Isotope-Labeled Methionine Phosphonate (B1237965) Probes

The development of tagged methionine phosphonate molecules is a key area of research for visualizing and quantifying its interactions within complex biological environments. These chemical biology tools, known as probes, are designed to report on the location, activity, and binding partners of the molecule.

Fluorescent Probes:

Fluorescent probes are created by attaching a fluorophore—a molecule that emits light upon excitation—to the this compound structure. These probes can be used to monitor the activity of enzymes that interact with this compound in real-time. For example, a probe might be designed to be "quenched" (non-fluorescent) until it binds to the active site of a target enzyme, at which point a conformational change or enzymatic cleavage event would lead to a fluorescent signal. This "turn-on" mechanism is a powerful tool for detecting enzyme activity in living cells and tissues. nih.govacs.org

The design of such probes often involves placing the fluorophore and a quencher in close proximity within the probe's structure. Interaction with a target enzyme separates the two, restoring fluorescence. The choice of fluorophore is critical and is often dictated by the experimental system, with options ranging from well-established dyes to newer, more photostable variants with longer excitation wavelengths that allow for deeper tissue penetration. nih.gov

Isotope-Labeled Probes:

Isotope labeling involves replacing one or more atoms in the this compound molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N) or a radioactive isotope (e.g., ³²P, ³⁵S). nih.govjohnshopkins.edu These labeled probes are invaluable for a range of applications:

Mass Spectrometry-Based Proteomics: Stable isotope labeling can be used to identify the protein targets of this compound. nih.gov A cell lysate can be treated with a labeled probe, and after allowing it to bind to its targets, the proteins can be digested and analyzed by mass spectrometry. The presence of the isotopic label allows for the specific identification of peptides—and thus proteins—that have been modified by the probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structural details of how this compound binds to its target enzymes. nih.gov Isotope labeling can enhance the NMR signal and allow for the precise mapping of the binding interface.

Metabolic Labeling: Cells can be cultured in media containing isotope-labeled precursors, leading to the incorporation of the label into newly synthesized molecules. jenabioscience.com While traditionally used for amino acids like methionine, a similar approach with a labeled this compound analog could trace its metabolic fate and incorporation into cellular pathways.

The synthesis of these probes can be complex, often requiring multi-step chemical synthesis or chemoenzymatic approaches to introduce the label at a specific position within the molecule. nih.govorganic-chemistry.org

High-Throughput Screening for Enzyme Inhibitors (academic context)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of a biological target, such as an enzyme. h1.conih.gov In an academic context, HTS can be used to discover novel inhibitors for enzymes involved in disease pathways, providing starting points for further research and development.

This compound and its derivatives can be incorporated into HTS campaigns in several ways:

As Library Compounds: A library of diverse phosphonate-containing compounds, including variations of this compound, could be screened against a panel of enzymes to identify new inhibitors. The phosphonate moiety is a known pharmacophore for interacting with the active sites of many enzymes, particularly metalloenzymes and those that process phosphorylated substrates. frontiersin.org

As a Scaffold for Fragment-Based Screening: In this approach, smaller, simpler molecules ("fragments") are screened for weak binding to the target enzyme. This compound could serve as a starting fragment, which is then elaborated through medicinal chemistry to improve its potency and selectivity.

As a Tool for Assay Development: A known interaction between this compound and an enzyme can be used to develop a robust HTS assay. For instance, a fluorescently labeled this compound probe could be used in a competitive binding assay, where library compounds are tested for their ability to displace the probe from the enzyme's active site.

HTS assays are typically performed in microtiter plates (96-, 384-, or 1536-well formats) and rely on automated liquid handling and detection systems. researchgate.net The readouts are often based on fluorescence, absorbance, or luminescence, which can be measured rapidly and with high sensitivity. nih.govresearchgate.net

| HTS Parameter | Description | Relevance to this compound |

|---|---|---|

| Target Enzyme Class | The family of enzymes being screened (e.g., kinases, proteases, phosphatases). nih.gov | Phosphatases, metalloproteases, and ATP-binding enzymes are potential targets due to the phosphonate group. |

| Assay Format | The method used to measure enzyme activity (e.g., fluorescence, absorbance). nih.gov | Fluorescence-based assays using labeled probes are common. acs.org |

| Compound Library | The collection of chemical compounds being tested. | Could include diverse phosphonate-containing molecules. |

| Hit Criteria | The threshold for considering a compound to be active (e.g., >50% inhibition). | Statistically determined based on assay performance. |

Chemoenzymatic Synthesis and Bioengineering Applications

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysis (using enzymes) to create complex molecules. chemscene.com This approach is particularly well-suited for the synthesis of chiral molecules like amino acid analogs.

The synthesis of this compound and its derivatives can be achieved through chemoenzymatic routes. For example, enzymes such as transaminases or acylases could be used to introduce the amino group with the correct stereochemistry. Engineered enzymes, developed through directed evolution, can be designed to accept non-natural substrates, potentially allowing for the direct enzymatic synthesis of this compound from precursor molecules. nih.gov

Bioengineering applications of this approach are numerous:

Production of Novel Analogs: By using engineered enzymes, it is possible to create a wide range of this compound analogs with different functional groups, which can then be used in structure-activity relationship studies or as building blocks for more complex molecules.

Isotope Labeling: Enzymes can be used to incorporate isotopic labels into specific positions of the this compound molecule with high precision, which can be challenging to achieve through purely chemical methods. nih.gov

Metabolic Engineering: It may be possible to engineer metabolic pathways in microorganisms to produce this compound or its precursors. This could provide a more sustainable and cost-effective method for producing these compounds on a larger scale.